molecular formula C10H9F6N B3175691 N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine CAS No. 958863-74-6

N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine

Cat. No.: B3175691
CAS No.: 958863-74-6
M. Wt: 257.18 g/mol
InChI Key: ZUSYFZWLOBVRLZ-UHFFFAOYSA-N
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Description

N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine is a useful research compound. Its molecular formula is C10H9F6N and its molecular weight is 257.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Environmental Applications

  • Alternative Substances to Bisphenol A : A study focused on alternative substances to Bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties. Although "N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine" was not mentioned, the research highlights the importance of finding safer chemical alternatives for consumer products (den Braver-Sewradj et al., 2020).

  • Epigenetics and Environmental Chemicals : Another relevant study reviewed the impact of environmental chemicals on epigenetic alterations, indicating the significance of understanding chemical interactions with biological systems for ensuring environmental and human health (Baccarelli & Bollati, 2009).

Materials Science and Organic Optoelectronics

  • Organic Optoelectronics : Research on organic optoelectronic devices often involves the synthesis and application of novel chemical compounds. Although "this compound" was not specifically mentioned, the exploration of new materials for organic light-emitting diodes (OLEDs) and other applications is a key area of focus in materials science (Squeo & Pasini, 2020).

Biochemical Analysis

Biochemical Properties

N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, which can influence its binding affinity and reactivity with biomolecules. For instance, the compound may interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes through its electron-withdrawing effects . Additionally, this compound may form non-covalent interactions with proteins, affecting their conformation and function.

Cellular Effects

This compound has been shown to influence various cellular processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is of particular interest. The compound can modulate signaling pathways by interacting with key signaling molecules, potentially leading to altered gene expression profiles . Furthermore, this compound may affect cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level with biomolecules. The compound’s electron-withdrawing trifluoromethyl groups play a crucial role in its binding interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s electron-withdrawing properties can influence the activity of metabolic enzymes, potentially altering the flux of metabolites through specific pathways . Additionally, this compound may affect metabolite levels by modulating enzyme activity and influencing the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, this compound may bind to intracellular proteins, influencing its distribution and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects

Properties

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-17-5-6-2-3-7(9(11,12)13)4-8(6)10(14,15)16/h2-4,17H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSYFZWLOBVRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.